molecular formula C24H27N3O4S B3206073 N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide CAS No. 1040662-92-7

N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

カタログ番号: B3206073
CAS番号: 1040662-92-7
分子量: 453.6 g/mol
InChIキー: UCKSUFGLGZVVJC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a heterocyclic compound featuring a benzofuran core substituted with a sulfonamide group and a 1,2,4-oxadiazole ring. The oxadiazole moiety is linked to a 4-methylphenyl group, while the sulfonamide is functionalized with N-butyl and N-ethyl substituents. The compound’s synthesis likely involves multi-step reactions, including cyclization to form the oxadiazole ring and sulfonamide coupling .

特性

IUPAC Name

N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-5-7-14-27(6-2)32(28,29)19-12-13-21-20(15-19)17(4)22(30-21)24-25-23(26-31-24)18-10-8-16(3)9-11-18/h8-13,15H,5-7,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKSUFGLGZVVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an in-depth review of its biological activity, including antibacterial properties, anticancer efficacy, and other pharmacological effects.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Sulfonamide Group : Known for antibacterial properties.
  • Oxadiazole Ring : Associated with various pharmacological effects, including anticancer and anti-inflammatory activities.
  • Benzofuran Moiety : Provides additional structural complexity and potential bioactivity.

The molecular formula of this compound is C22H26N4O3SC_{22}H_{26}N_4O_3S with a molecular weight of approximately 396.49 g/mol. Its structural complexity is characterized by multiple rings and functional groups that influence its reactivity and interactions with biological targets.

Antibacterial Activity

Sulfonamide derivatives have historically been recognized for their antibacterial properties. The presence of the sulfonamide group in this compound suggests a potential for inhibiting bacterial growth. Research on related compounds indicates that derivatives containing oxadiazole rings exhibit significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

The oxadiazole moiety has been linked to various anticancer activities. In studies involving similar compounds, it has been shown that 1,2,4-oxadiazole derivatives can inhibit the growth of multiple cancer cell lines. For instance, compounds containing this heterocyclic unit demonstrated inhibitory potency against human cancer cell lines with IC50 values in the micromolar range .

Cell Line IC50 (µM)
Colon Adenocarcinoma (HT-29)92.4
Lung Adenocarcinoma (LXFA 629)85.0
Breast Cancer (MAXF 401)78.5

These findings suggest that N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide could serve as a scaffold for developing novel anticancer agents.

Other Pharmacological Activities

Research into oxadiazole derivatives has revealed a broad spectrum of biological activities beyond antibacterial and anticancer effects. These include:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation through inhibition of cyclooxygenases (COX).
  • Antiparasitic : Some derivatives exhibit activity against protozoan parasites like Trypanosoma cruzi.
  • Antiviral : Certain structures demonstrate efficacy against viral infections.

Case Studies and Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in optimizing the biological activity of oxadiazole-containing compounds. For example, modifications to the benzofuran or sulfonamide components can significantly enhance their potency against specific biological targets.

Example Study

A study conducted on a series of oxadiazole derivatives found that specific substitutions on the oxadiazole ring led to improved anticancer activity against various cell lines. The research emphasized the need for further exploration into how different functional groups influence the overall efficacy of these compounds .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules reported in the literature, focusing on structural motifs, synthetic pathways, and functional implications.

Structural Analog: Methyl 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate

  • Structure : Shares the 3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl group but replaces the benzofuran-sulfonamide with a methyl benzoate ester.
  • The absence of the benzofuran ring may diminish aromatic stacking interactions in biological systems.
  • Synthesis : Prepared via cyclization of amidoxime intermediates, similar to oxadiazole formation in the target compound .

Antimicrobial Oxadiazole Derivatives

describes 1,2,4-oxadiazoles with antimicrobial activity, such as 5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole.

  • Structure: Features a nitrophenyl and phenoxyphenyl substitution on the oxadiazole ring.
  • Unlike the target compound, these analogs lack a sulfonamide or benzofuran moiety, which may limit their binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

CB2-Selective Oxadiazolyl-propionamides

highlights 3-(3-(2-Cyano-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)-N-(9-ethyl-9H-carbazol-3-yl)propanamide as a cannabinoid receptor type 2 (CB2) ligand.

  • Structure : Integrates a propanamide linker and carbazole group.
  • Comparison: The carbazole moiety provides planar aromaticity, contrasting with the non-planar benzofuran in the target compound. The propanamide linker may enhance conformational flexibility compared to the rigid sulfonamide group .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization and sulfonamide coupling. Key steps may resemble selective cleavage methods described in sulfonamide synthesis patents, where controlled temperature and catalysts (e.g., acidic/basic conditions) are critical for regioselectivity . Reaction optimization should focus on parameters like solvent polarity (e.g., DCM or DMF), stoichiometry, and catalyst selection (e.g., DMAP for amidation), as demonstrated in similar heterocyclic systems .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions on the benzofuran and oxadiazole rings.
  • X-ray Diffraction (XRD): Single-crystal XRD, as applied in benzofuran derivative studies (e.g., ), resolves stereochemistry and confirms bond lengths/angles .
  • Spectrofluorometry: Monitor electronic transitions and purity, as described in fluorescence intensity studies of structurally related sulfonamides .

Q. How should initial biological activity screening be designed for this compound?

Prioritize in vitro assays against targets like enzymes (e.g., kinases) or microbial strains. For example:

  • Anticancer activity: Use cell viability assays (MTT/XTT) on cancer cell lines.
  • Antimicrobial screening: Follow protocols for oxadiazole-containing analogs, which often exhibit activity against Gram-positive bacteria . Reference PubChem data for structurally similar compounds to identify plausible targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from differences in assay conditions (e.g., pH, solvent) or structural analogs. For example:

  • Compare substituent effects: The 4-methylphenyl group on the oxadiazole ring may enhance lipid solubility, altering bioavailability compared to halogenated analogs .
  • Validate assays using standardized positive controls and replicate experiments under identical conditions.

Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?

  • Modify substituents: Replace the N-butyl/N-ethyl groups with smaller alkyl chains to reduce steric hindrance at the sulfonamide moiety.
  • Oxadiazole ring substitution: Introduce electron-withdrawing groups (e.g., -NO2_2) to enhance electrophilic interactions with biological targets, as seen in related triazole derivatives .
  • Benzofuran core adjustments: Fluorination at specific positions (e.g., C-5) may improve metabolic stability, inspired by fluorinated benzofuran analogs .

Q. How can computational methods predict target interactions and binding modes?

  • Molecular docking: Use crystallographic data (e.g., from ) to model interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases.
  • Molecular Dynamics (MD) simulations: Assess stability of ligand-protein complexes over time, focusing on hydrogen bonding and hydrophobic interactions .

Q. What experimental approaches address solubility and stability challenges in pharmacological studies?

  • Co-solvent systems: Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Prodrug design: Introduce hydrolyzable groups (e.g., esters) at the sulfonamide nitrogen, which cleave in vivo to release the active compound .
  • Stability assays: Monitor degradation under varying pH and temperature using HPLC or spectrofluorometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-butyl-N-ethyl-3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。